

# Lactulose as a Prebiotic Bifidogenic Factor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Lactulose**, a synthetic disaccharide, is a well-established prebiotic known for its selective stimulation of beneficial gut bacteria, particularly Bifidobacterium species. This technical guide provides an in-depth analysis of **lactulose** as a bifidogenic factor, detailing its mechanism of action, metabolic fate, and impact on the gut microbiome and host health. This document summarizes quantitative data from key clinical and in vitro studies, outlines detailed experimental protocols for assessing prebiotic effects, and presents visual representations of the core signaling pathways and experimental workflows involved in **lactulose** research.

### Introduction

**Lactulose** (4-O-β-D-galactopyranosyl-D-fructose) is a non-digestible oligosaccharide that resists hydrolysis by human intestinal enzymes, allowing it to reach the colon intact.[1] In the colon, it is selectively fermented by saccharolytic bacteria, leading to a significant shift in the composition and activity of the gut microbiota.[1][2] This selective fermentation, primarily by Bifidobacterium and Lactobacillus species, underpins its classification as a prebiotic.[3][4] The term "bifidogenic factor" was coined to describe substances like **lactulose** that promote the growth of bifidobacteria.[3] The fermentation of **lactulose** results in the production of shortchain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which exert a range of beneficial effects on the host.[3][5] This guide will explore the scientific evidence supporting the role of **lactulose** as a potent bifidogenic prebiotic.



### **Mechanism of Action and Metabolism**

**Lactulose** exerts its prebiotic and bifidogenic effects through a multi-faceted mechanism:

- Selective Fermentation:Bifidobacterium species possess the necessary enzymatic
  machinery, including β-galactosidase, to hydrolyze the β-1,4-glycosidic bond in lactulose,
  releasing galactose and fructose for fermentation.[6] This provides a competitive advantage
  to these bacteria in the presence of lactulose.
- Production of Short-Chain Fatty Acids (SCFAs): The primary end-products of lactulose
  fermentation by bifidobacteria are acetate and lactate.[2][7] Other bacteria can further
  metabolize these products, leading to the formation of propionate and butyrate.[7]
- Lowering of Colonic pH: The accumulation of SCFAs and lactate lowers the pH of the colonic environment.[3][8] This acidic milieu inhibits the growth of pH-sensitive pathogenic and putrefactive bacteria, such as certain species of Clostridium and Enterobacteriaceae.[3][8]
- Osmotic Effect: Unfermented lactulose and the generated SCFAs increase the osmotic pressure in the colonic lumen, leading to an influx of water and a laxative effect at higher doses.[9]





Click to download full resolution via product page

**Caption:** Metabolic cascade of **lactulose** in the colon.

# **Quantitative Data on Bifidogenic Effects of Lactulose**

Numerous studies have quantified the bifidogenic effects of **lactulose**. The following tables summarize key findings from both in vivo (human clinical trials) and in vitro studies.

## Table 1: In Vivo Studies on the Effect of Lactulose on Fecal Bifidobacterium Counts



| Study<br>Referenc<br>e               | Lactulose<br>Dose | Duration | Study<br>Populatio<br>n         | Baseline<br>Bifidobac<br>terium<br>Count<br>(log<br>CFU/g<br>feces) | Post- interventi on Bifidobac terium Count (log CFU/g feces) | Fold<br>Change/I<br>ncrease      |
|--------------------------------------|-------------------|----------|---------------------------------|---------------------------------------------------------------------|--------------------------------------------------------------|----------------------------------|
| Bouhnik et<br>al. (2004)<br>[10][11] | 10 g/day          | 6 weeks  | 16 healthy volunteers           | 8.25 ± 0.53                                                         | 9.54 ± 0.28                                                  | ~19.5-fold<br>increase           |
| Terada et<br>al. (1992)<br>[3]       | 3 g/day           | 2 weeks  | 8 healthy<br>volunteers         | 9.7 ± 0.1                                                           | 10.4 ± 0.1                                                   | ~5-fold<br>increase              |
| Hara et al.<br>(1997)[3]<br>[4]      | 4 g/day           | 2 weeks  | 69 healthy<br>volunteers        | 22.4% of<br>total<br>bacteria                                       | 50.5% of<br>total<br>bacteria                                | 2.25-fold increase in proportion |
| Ballongue<br>et al.<br>(1997)[3]     | 10 g/day          | 4 weeks  | 20 healthy volunteers           | 8.8 ± 0.5                                                           | 9.3 ± 0.3                                                    | ~3.2-fold increase               |
| Oku et al.<br>(2018)[3]              | 1 g/day           | 2 weeks  | Healthy<br>Japanese<br>adults   | 9.93 ± 0.57                                                         | 10.10 ±<br>0.40                                              | ~1.5-fold increase               |
| Oku et al.<br>(2018)[3]              | 2 g/day           | 2 weeks  | Healthy<br>Japanese<br>adults   | 9.95 ± 0.63                                                         | 10.23 ±<br>0.53                                              | ~1.9-fold increase               |
| Oku et al.<br>(2018)[3]              | 3 g/day           | 2 weeks  | Healthy<br>Japanese<br>adults   | 10.09 ±<br>0.51                                                     | 10.38 ±<br>0.28                                              | ~2-fold increase                 |
| Sawada et<br>al. (2021)<br>[12]      | 2 g/day           | 2 weeks  | 60 healthy<br>Japanese<br>women | -                                                                   | Significant increase in B.                                   | -                                |



|                          |         |         |                               |                 | adolescent<br>s, B.<br>catenulatu<br>m, and B.<br>longum<br>groups | i                  |
|--------------------------|---------|---------|-------------------------------|-----------------|--------------------------------------------------------------------|--------------------|
| Ito et al.<br>(2022)[13] | 4 g/day | 2 weeks | Healthy<br>Japanese<br>adults | 10.27 ±<br>0.10 | 10.59 ±<br>0.10                                                    | ~2.1-fold increase |

Table 2: In Vitro Studies on the Effect of Lactulose on SCFA Production



| Study<br>Referenc<br>e          | Lactulose<br>Concentr<br>ation/Dos<br>e | Fermenta<br>tion<br>System      | Acetate<br>Productio<br>n (mmol) | Propionat<br>e<br>Productio<br>n (mmol) | Butyrate<br>Productio<br>n (mmol) | Total<br>SCFA<br>Productio<br>n (mmol) |
|---------------------------------|-----------------------------------------|---------------------------------|----------------------------------|-----------------------------------------|-----------------------------------|----------------------------------------|
| Bothe et al. (2017)[7]          | 2 g/day                                 | TIM-2<br>model                  | Increased                        | -                                       | -                                 | Increased                              |
| Bothe et al. (2017)[7]          | 3 g/day                                 | TIM-2<br>model                  | Increased                        | -                                       | Increased                         | Increased                              |
| Bothe et al. (2017)[7]          | 4 g/day                                 | TIM-2<br>model                  | Increased                        | -                                       | Increased                         | Increased                              |
| Bothe et al. (2017)[7]          | 5 g/day                                 | TIM-2<br>model                  | Markedly<br>Increased            | -                                       | Increased                         | Markedly<br>Increased                  |
| Mortensen et al. (1988)[14]     | -                                       | In vitro<br>fecal<br>incubation | Increased                        | -                                       | -                                 | -                                      |
| Bothe et al. (2020)[15]         | 10 g<br>(equivalent<br>)                | TIM-2<br>model                  | -                                | -                                       | -                                 | 560 ± 20                               |
| Terada et<br>al. (1993)<br>[16] | 2.5-10<br>mg/mL                         | In vitro<br>fecal<br>cultures   | -                                | -                                       | -                                 | Dose-<br>dependent<br>increase         |

## Signaling Pathways Modulated by Lactulose-Derived Metabolites

The SCFAs produced from **lactulose** fermentation act as signaling molecules that influence various physiological processes in the host, particularly in intestinal epithelial cells.





Click to download full resolution via product page

**Caption:** SCFA signaling in intestinal epithelial cells.

 G-Protein Coupled Receptors (GPCRs): Acetate, propionate, and butyrate are ligands for GPCRs, primarily GPR43 (also known as FFAR2) and GPR41 (FFAR3), expressed on the



surface of intestinal epithelial and immune cells.[17][18][19] Activation of these receptors can modulate inflammatory responses, often leading to a decrease in the production of pro-inflammatory cytokines through inhibition of the NF-kB pathway.[18][20]

- Histone Deacetylase (HDAC) Inhibition: Butyrate, and to a lesser extent propionate, can
  enter intestinal epithelial cells and inhibit the activity of histone deacetylases.[20][21] This
  leads to hyperacetylation of histones, altering gene expression. This mechanism is linked to
  the upregulation of genes involved in cell cycle arrest, apoptosis of cancerous cells, and the
  expression of tight junction proteins, thereby enhancing intestinal barrier function.[21]
- Enhanced Intestinal Barrier Function: **Lactulose**-derived butyrate has been shown to enhance the intestinal barrier by increasing the expression of tight junction proteins like claudin-1. It also stimulates the production of mucin (MUC2) by goblet cells, which forms a protective mucus layer.[8]

### **Experimental Protocols**

This section provides detailed methodologies for key experiments used to assess the prebiotic and bifidogenic potential of **lactulose**.





Click to download full resolution via product page

Caption: Experimental workflow for assessing lactulose's prebiotic effects.

## In Vitro Fermentation of Lactulose Using Fecal Microbiota



This protocol simulates the fermentation of **lactulose** in the human colon.

#### Materials:

- Fresh human fecal samples from healthy donors (screened for antibiotic use).
- Anaerobic chamber.
- Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like Lcysteine).
- Lactulose solution (sterile).
- Sterile, anaerobic culture tubes or a multi-well plate.
- Phosphate-buffered saline (PBS), anaerobic.

#### Procedure:

- Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a 10-20% (w/v) fecal slurry.
- Inoculation: Add the fecal slurry to the basal medium in culture tubes or wells to a final concentration of 1-5% (v/v).
- Substrate Addition: Add the sterile lactulose solution to the desired final concentration (e.g., 1-2% w/v). Include a control with no added carbohydrate.
- Incubation: Incubate the cultures anaerobically at 37°C for 24-48 hours.
- Sampling: At various time points (e.g., 0, 12, 24, 48 hours), collect aliquots for pH measurement, bacterial DNA extraction, and SCFA analysis.

## Quantification of Bifidobacterium in Fecal Samples by qPCR

This method allows for the specific and sensitive quantification of Bifidobacterium species.



#### Materials:

- Fecal samples (from in vivo studies or in vitro fermentations).
- DNA extraction kit suitable for fecal samples (e.g., QIAamp DNA Stool Mini Kit).
- qPCR instrument.
- qPCR master mix (containing DNA polymerase, dNTPs, and buffer).
- Genus-specific primers and probe for Bifidobacterium (targeting the 16S rRNA gene or other specific genes like groEL).
- Standard DNA from a known concentration of Bifidobacterium cells for generating a standard curve.

#### Procedure:

- DNA Extraction: Extract total bacterial DNA from fecal samples according to the manufacturer's protocol of the chosen DNA extraction kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, forward and reverse primers, probe, and template DNA.
- Standard Curve: Prepare a serial dilution of the standard Bifidobacterium DNA to generate a standard curve for absolute quantification.
- qPCR Amplification: Run the qPCR reaction using an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis: Determine the cycle threshold (Ct) values for the samples and standards. Use
  the standard curve to calculate the number of Bifidobacterium gene copies in each sample,
  which can then be converted to cell numbers per gram of feces.

## Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)

This protocol is used to quantify the major SCFAs produced during fermentation.



#### Materials:

- Supernatants from fecal fermentation cultures or aqueous extracts from fecal samples.
- Internal standard (e.g., 2-ethylbutyric acid).
- Acidifying agent (e.g., hydrochloric acid or metaphosphoric acid).
- Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether).
- Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., FFAP).
- SCFA standards (acetate, propionate, butyrate, etc.).

#### Procedure:

- Sample Preparation: Acidify the sample supernatant to protonate the SCFAs. Add the internal standard.
- Extraction: Perform a liquid-liquid extraction of the SCFAs into the organic solvent.
- Injection: Inject the organic phase containing the extracted SCFAs into the GC.
- Chromatographic Separation: The SCFAs are separated on the GC column based on their volatility and interaction with the stationary phase.
- Detection and Quantification: The FID detects the eluted SCFAs. The peak areas of the SCFAs are compared to the peak area of the internal standard and a standard curve generated from known concentrations of SCFA standards to quantify the concentration of each SCFA in the sample.

### Conclusion

**Lactulose** stands as a well-characterized prebiotic with a potent bifidogenic effect. Its selective fermentation by Bifidobacterium species leads to a cascade of beneficial events within the colon, including the production of SCFAs, a reduction in luminal pH, and the inhibition of pathogenic bacteria. The quantitative data from numerous studies consistently demonstrate the



ability of **lactulose**, even at low doses, to significantly increase the population of beneficial bifidobacteria. The resulting metabolites, particularly butyrate, play a crucial role in maintaining gut homeostasis through the modulation of key signaling pathways that enhance intestinal barrier function and exert anti-inflammatory effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of **lactulose** and other prebiotics, facilitating further research and development in the field of functional foods and therapeutics targeting the gut microbiome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. doaj.org [doaj.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dose-Dependent Prebiotic Effect of Lactulose in a Computer-Controlled In Vitro Model of the Human Large Intestine [mdpi.com]
- 8. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactulose ingestion increases faecal bifidobacterial counts: a randomised double-blind study in healthy humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lactulose ingestion causes an increase in the abundance of gut-resident bifidobacteria in Japanese women: a randomised, double-blind, placebo-controlled crossover trial PubMed [pubmed.ncbi.nlm.nih.gov]







- 12. mdpi.com [mdpi.com]
- 13. Lactulose detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchopenworld.com [researchopenworld.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Understanding G Protein-Coupled Receptors (GPCRs) in Gut Microbiome Interactions -Microvioma [microvioma.com]
- 18. Frontiers | Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Lactulose as a Prebiotic Bifidogenic Factor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10753844#lactulose-as-a-prebiotic-bifidogenic-factor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com